molecular formula C8H3Cl2F5OS B14057047 1,4-Dichloro-2-difluoromethoxy-6-(trifluoromethylthio)benzene

1,4-Dichloro-2-difluoromethoxy-6-(trifluoromethylthio)benzene

Cat. No.: B14057047
M. Wt: 313.07 g/mol
InChI Key: VNJJGGCEANKCBR-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-difluoromethoxy-6-(trifluoromethylthio)benzene is a complex organic compound with the molecular formula C8H3Cl2F5OS It is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and functional groups (methoxy and trifluoromethylthio) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2-difluoromethoxy-6-(trifluoromethylthio)benzene typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the halogenation of a difluoromethoxybenzene derivative, followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of strong halogenating agents and specific catalysts to achieve the desired substitutions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the reactive nature of the halogenating agents and the potential toxicity of the intermediates.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-difluoromethoxy-6-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds.

Scientific Research Applications

1,4-Dichloro-2-difluoromethoxy-6-(trifluoromethylthio)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-difluoromethoxy-6-(trifluoromethylthio)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple halogen atoms and functional groups allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dichloro-2-difluoromethoxy-6-(trifluoromethoxy)benzene
  • 1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene

Uniqueness

1,4-Dichloro-2-difluoromethoxy-6-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C8H3Cl2F5OS

Molecular Weight

313.07 g/mol

IUPAC Name

2,5-dichloro-1-(difluoromethoxy)-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C8H3Cl2F5OS/c9-3-1-4(16-7(11)12)6(10)5(2-3)17-8(13,14)15/h1-2,7H

InChI Key

VNJJGGCEANKCBR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)Cl)SC(F)(F)F)Cl

Origin of Product

United States

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